N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
Description
The compound “N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide” is a sulfonamide derivative featuring a tetrahydroisoquinoline moiety and a cyano-substituted oxazole ring.
Crystallographic software tools like SHELXL (for refinement) and SIR97 (for structure determination) are critical for analyzing such complex molecules . For instance, SHELXL’s robustness in handling small-molecule refinement ensures precise determination of bond lengths and angles, which are essential for understanding steric and electronic properties . Similarly, WinGX and ORTEP-3 enable visualization and validation of molecular geometry .
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-30(18-20-7-3-2-4-8-20)35(32,33)24-13-11-22(12-14-24)26-29-25(17-28)27(34-26)31-16-15-21-9-5-6-10-23(21)19-31/h2-14H,15-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJIUZBWARWDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the cyano group, and the coupling of the benzyl and sulfonamide groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or nitriles.
Introduction of the Cyano Group: This step may involve the use of reagents like cyanogen bromide or other cyanating agents.
Coupling Reactions: The final steps often involve coupling reactions such as Suzuki-Miyaura coupling to introduce the benzyl group and sulfonamide formation reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonamide groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound lies in its potential anticancer properties. Research indicates that sulfonamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide have been evaluated for their activity against human tumor cell lines representing various cancers such as lung, colon, and breast cancer. The mechanism of action is often linked to the inhibition of specific enzymes involved in tumor growth and proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Sulfonamides are well-known for their antibacterial properties, and derivatives like this compound may also exhibit efficacy against bacterial infections. Studies have demonstrated that modifications in the sulfonamide structure can enhance antimicrobial potency .
Molecular Modeling and Structure–Activity Relationship (SAR)
Molecular modeling studies provide insights into the interactions between this compound and biological targets. Quantitative Structure–Activity Relationship (QSAR) analyses help in predicting the compound's biological activity based on its chemical structure. This approach aids in optimizing lead compounds for improved efficacy and reduced toxicity .
Neurological Applications
Given the presence of the tetrahydroisoquinoline moiety in its structure, this compound may have implications in neurological research. Tetrahydroisoquinolines are known to interact with neurotransmitter systems and have been studied for their potential role in neuroprotection and cognitive enhancement. Investigating the effects of N-benzyl derivatives on neurodegenerative diseases could open new avenues for treatment strategies .
Synthetic Chemistry
The synthesis of this compound itself represents an important application in synthetic organic chemistry. The methodologies developed for its synthesis can be applied to create other novel compounds with varied biological activities. This aspect is crucial for drug discovery and development processes .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Synthesis and evaluation of antimicrobial activity | To assess antimicrobial properties | Demonstrated significant activity against multiple bacterial strains |
| Anticancer evaluation | Investigate cytotoxic effects | Notable cytotoxicity against colon and breast cancer cell lines |
| Molecular modeling study | QSAR analysis | Identified key structural features correlating with biological activity |
Mechanism of Action
The mechanism of action of N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, methodological insights from crystallographic tools (SHELX, SIR97, etc.) highlight standard approaches for structural comparisons. Below is a generalized framework for such analyses:
Table 1: Methodological Tools for Structural Comparison
Hypothetical Structural Comparison (Based on Common Sulfonamide Derivatives)
Sulfonamide Core: Compared to simpler sulfonamides (e.g., sulfamethoxazole), the presence of the tetrahydroisoquinoline group in the target compound likely enhances steric bulk, affecting binding affinity to target proteins.
Oxazole vs. Thiazole Rings : Replacing the oxazole with a thiazole (as in similar drugs like acetazolamide) could alter electronic properties and hydrogen-bonding capacity, impacting solubility and bioactivity.
Tetrahydroisoquinoline Moieties: Analogues with this group (e.g., certain kinase inhibitors) often exhibit improved membrane permeability due to the lipophilic bicyclic structure.
Pharmacokinetic Considerations (Hypothetical)
- Metabolic Stability: Cyano groups on oxazole rings are often electron-withdrawing, which could reduce oxidative metabolism.
Biological Activity
N-benzyl-4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity. The key structural features include:
- Tetrahydroisoquinoline moiety : Known for various pharmacological effects.
- Cyano group : May enhance the compound's reactivity and interaction with biological targets.
- Oxazole ring : Contributes to the compound's ability to interact with specific receptors.
Research indicates that compounds similar to this compound may act on various biological pathways:
- Orexin Receptor Antagonism : The compound is hypothesized to function as an antagonist of orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This mechanism suggests potential applications in treating sleep disorders and obesity .
- Neuroprotective Effects : The tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties against neurodegenerative diseases. They may exert antioxidant effects and promote neuronal survival .
- Antinociceptive Activity : Some studies indicate that similar compounds can reduce pain responses in animal models, suggesting potential applications in pain management .
Pharmacological Studies
The following table summarizes key findings from pharmacological studies on related compounds:
Case Study 1: Orexin Receptor Antagonism
A study investigated the effects of a related tetrahydroisoquinoline derivative on orexin receptors in CHO cells. The results demonstrated a dose-dependent inhibition of orexin receptor signaling pathways, indicating potential therapeutic implications for sleep disorders and obesity management .
Case Study 2: Neuroprotective Effects
In a mouse model of neurodegeneration, a tetrahydroisoquinoline derivative showed significant neuroprotective effects by reducing markers of oxidative stress and inflammation. This suggests that this compound may have similar protective properties .
Case Study 3: Pain Management
A study on the antinociceptive properties of related compounds revealed that they significantly reduced pain responses in rat models subjected to inflammatory pain conditions. This highlights the potential use of such compounds in developing new analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
